

GPR183 Expression and Function: A Technical Guide for Researchers

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An In-depth Technical Guide on GPR183 (EBI2) Expression, Signaling, and Analysis in Different Cell Types for Researchers, Scientists, and Drug Development Professionals.

G protein-coupled receptor 183 (GPR183), also known as Epstein-Barr virus-induced gene 2 (EBI2), is a critical regulator of immune cell migration and positioning within lymphoid organs. Its expression is dynamically regulated in various immune cell populations, influencing their function in both homeostasis and disease. This technical guide provides a comprehensive overview of GPR183 expression across different cell types, its signaling pathways, and detailed experimental protocols for its study.

Data Presentation: GPR183 Expression in Human Immune Cells

The expression of GPR183 varies significantly among different immune cell subsets. The following tables summarize the relative mRNA and protein expression levels of GPR183 in key human immune cell populations based on publicly available data and literature.

Table 1: Relative mRNA Expression of GPR183 in Human Immune Cell Subsets

Cell Type	Sub-population	Relative GPR183 mRNA Expression	Data Source
B Cells	Naïve B Cells	High	[1]
Germinal Center B Cells	Low (downregulated)	[1]	
Memory B Cells	Moderate	[2]	
Plasmablasts	Low	[1]	
T Cells	CD4+ T Cells	Moderate	[2]
CD8+ T Cells	Moderate	[2]	
Naïve T Cells	Low to Moderate	[2]	
Effector T Cells	Moderate	[2]	
T follicular helper (Tfh) cells	Dynamically regulated	[3]	[4]
Monocytes/Macrophages	Classical Monocytes (CD14+)	Moderate	
Macrophages	High	[5]	
Dendritic Cells	Myeloid Dendritic Cells	Moderate to High	
Plasmacytoid Dendritic Cells	Low	[6]	[7]
Innate Lymphoid Cells	ILC3s	High	

Expression levels are qualitative summaries from cited literature and databases and may vary depending on the activation state of the cells and the specific experimental conditions.

Table 2: GPR183 Protein Expression in Human Immune Cell Subsets

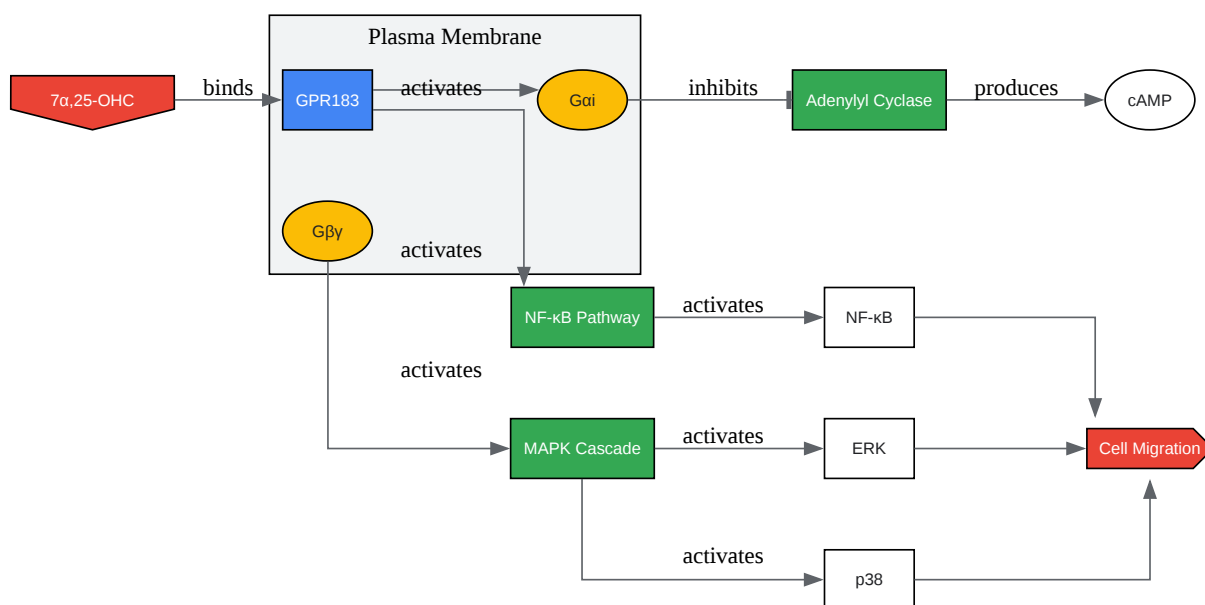
Cell Type	Sub-population	GPR183 Protein Expression (Method)	Data Source
B Cells	Naïve B Cells	Expressed (Flow Cytometry)	[8]
Tonsillar B Cell Subsets	Varied expression (Flow Cytometry)	[2]	
T Cells	Peripheral Blood T Cell Subsets	Lower than B cells (Flow Cytometry)	[9]
Monocytes	Peripheral Blood Monocytes	Expressed (Flow Cytometry)	[8]
Dendritic Cells	Splenic Dendritic Cells	Expressed (Immunohistochemistry)	[3]

Protein expression data is often presented as Mean Fluorescence Intensity (MFI) in flow cytometry, which can vary between experiments. The table indicates the presence or relative levels of expression.

GPR183 Signaling Pathway

GPR183 is a G protein-coupled receptor that primarily signals through the G α i subunit. Its natural ligand is the oxysterol 7 α ,25-dihydroxycholesterol (7 α ,25-OHC)[3]. The binding of 7 α ,25-OHC to GPR183 initiates a signaling cascade that ultimately leads to cell migration.

The downstream signaling events include the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and the activation of the mitogen-activated protein kinase (MAPK) pathways, specifically involving extracellular signal-regulated kinase (ERK) and p38[10]. Furthermore, GPR183 activation can lead to the activation of the transcription factor nuclear factor-kappa B (NF- κ B)[10].



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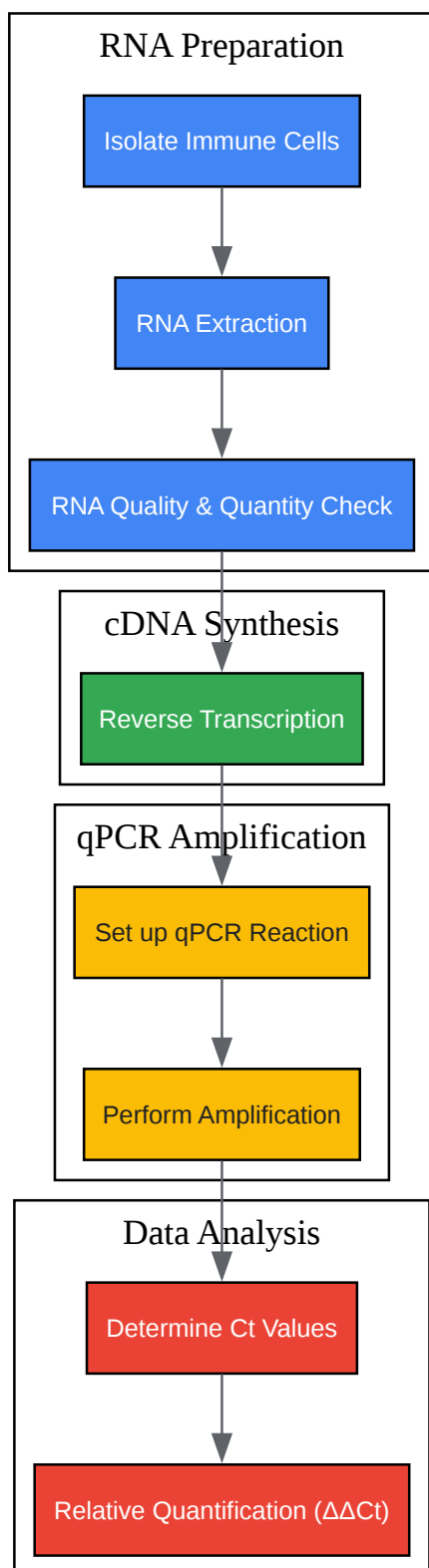
GPR183 Signaling Pathway

Experimental Protocols

This section provides detailed methodologies for key experiments used to study GPR183 expression and function.

Quantitative Real-Time PCR (qPCR) for GPR183 mRNA Expression

This protocol outlines the steps for quantifying GPR183 mRNA levels in isolated immune cells.



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qPCR Experimental Workflow

1. Materials:

- RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen)
- Reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
- qPCR master mix (e.g., SsoAdvanced Universal SYBR Green Supermix, Bio-Rad)
- qPCR instrument
- Nuclease-free water
- Human GPR183 specific primers (e.g., from OriGene, Bio-Rad)[\[10\]](#):
 - Forward Primer: (Example sequence, obtain validated primers from a reliable source)
 - Reverse Primer: (Example sequence, obtain validated primers from a reliable source)
- Reference gene primers (e.g., GAPDH, ACTB)

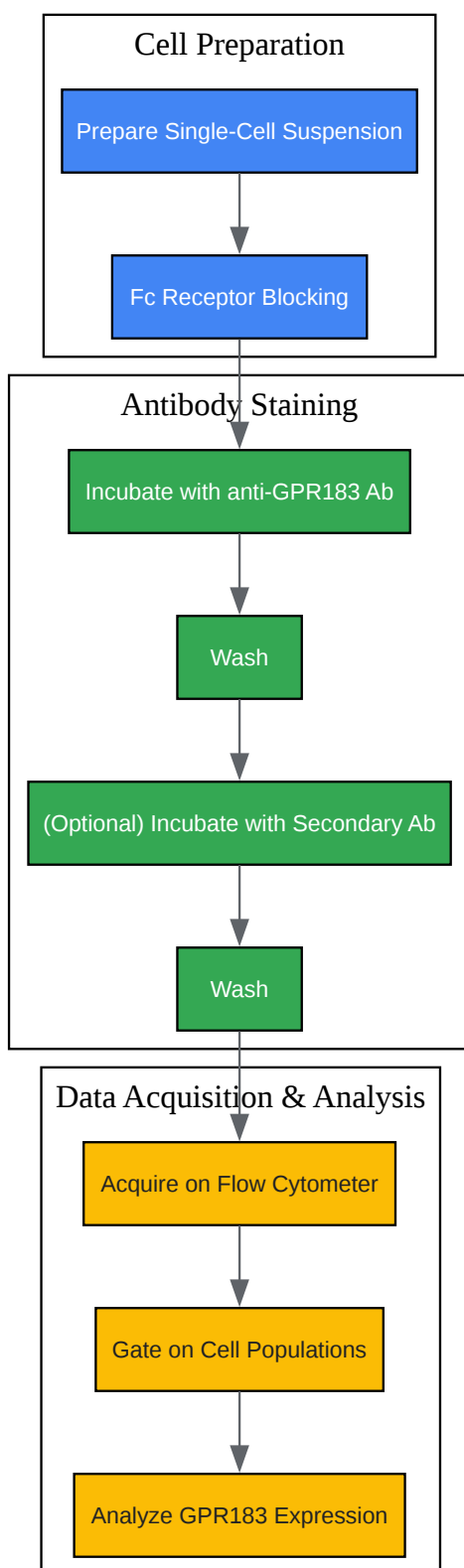
2. Procedure:

- RNA Isolation: Isolate total RNA from purified immune cell populations according to the manufacturer's protocol of the chosen RNA isolation kit.
- RNA Quantification and Quality Control: Determine the concentration and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.
- Reverse Transcription: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit following the manufacturer's instructions.
- qPCR Reaction Setup: Prepare the qPCR reaction mix in a 20 µL final volume as follows:
 - 10 µL 2x qPCR master mix
 - 1 µL Forward Primer (10 µM)
 - 1 µL Reverse Primer (10 µM)

- 2 μ L cDNA template (diluted)
- 6 μ L Nuclease-free water
- Thermal Cycling: Perform qPCR using a standard three-step cycling protocol:
 - Initial denaturation: 95°C for 3 minutes
 - 40 cycles of:
 - Denaturation: 95°C for 15 seconds
 - Annealing/Extension: 60°C for 30 seconds
 - Melt curve analysis
- Data Analysis: Determine the cycle threshold (Ct) values for GPR183 and the reference gene. Calculate the relative expression of GPR183 using the $\Delta\Delta C_t$ method.

Flow Cytometry for GPR183 Protein Expression

This protocol describes the detection of GPR183 on the surface of immune cells using flow cytometry.



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Flow Cytometry Experimental Workflow

1. Materials:

- Phosphate-buffered saline (PBS)
- Flow cytometry staining buffer (e.g., PBS with 2% FBS)
- Fc receptor blocking solution (e.g., Human TruStain FcX™, BioLegend)
- Fluorochrome-conjugated anti-human GPR183 antibody (e.g., Clone SA313E4, FITC conjugated)[8]
- Antibodies for cell surface markers to identify specific immune cell populations (e.g., anti-CD19 for B cells, anti-CD3 for T cells)
- Viability dye (e.g., Propidium Iodide, 7-AAD)
- Flow cytometer

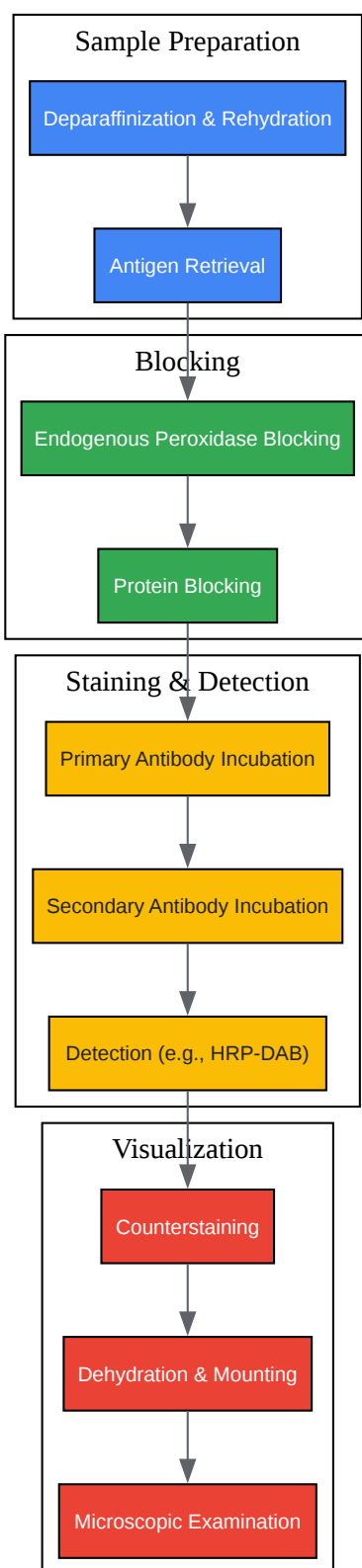
2. Procedure:

- **Cell Preparation:** Prepare a single-cell suspension of peripheral blood mononuclear cells (PBMCs) or other immune cell populations at a concentration of 1×10^6 cells/mL in flow cytometry staining buffer.
- **Fc Receptor Blocking:** Incubate cells with an Fc receptor blocking solution for 10 minutes at 4°C to prevent non-specific antibody binding.
- **Surface Staining:** Add the anti-human GPR183 antibody and other cell surface marker antibodies to the cell suspension. Incubate for 30 minutes at 4°C in the dark.
- **Washing:** Wash the cells twice with 2 mL of flow cytometry staining buffer by centrifugation at 300 x g for 5 minutes.
- **Resuspension:** Resuspend the cells in 500 µL of flow cytometry staining buffer.
- **Viability Staining:** Add a viability dye just before analysis to exclude dead cells.
- **Data Acquisition:** Acquire data on a flow cytometer.

- **Data Analysis:** Analyze the data using flow cytometry software. Gate on the cell population of interest based on forward and side scatter, and then on specific cell surface markers. Determine the percentage of GPR183-positive cells and the mean fluorescence intensity (MFI).

Immunohistochemistry (IHC) for GPR183 in Tissue Sections

This protocol provides a general guideline for detecting GPR183 in formalin-fixed, paraffin-embedded (FFPE) lymphoid tissue sections.



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Immunohistochemistry (IHC) Experimental Workflow

1. Materials:

- FFPE lymphoid tissue sections (e.g., tonsil, lymph node)
- Xylene and graded ethanol series for deparaffinization
- Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)
- 3% Hydrogen peroxide in methanol
- Blocking buffer (e.g., 5% normal goat serum in PBS)
- Primary antibody against human GPR183 (A specific clone and working dilution should be optimized)
- Biotinylated secondary antibody
- Streptavidin-HRP conjugate
- DAB substrate kit
- Hematoxylin for counterstaining
- Mounting medium

2. Procedure:

- **Deparaffinization and Rehydration:** Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to water.
- **Antigen Retrieval:** Perform heat-induced epitope retrieval by incubating slides in citrate buffer (pH 6.0) at 95-100°C for 20-30 minutes.
- **Endogenous Peroxidase Blocking:** Incubate sections in 3% hydrogen peroxide in methanol for 15-30 minutes to block endogenous peroxidase activity.
- **Blocking:** Block non-specific binding sites by incubating with blocking buffer for 30-60 minutes at room temperature.

- **Primary Antibody Incubation:** Incubate with the primary anti-GPR183 antibody overnight at 4°C.
- **Secondary Antibody Incubation:** After washing, incubate with a biotinylated secondary antibody for 1 hour at room temperature.
- **Detection:** Incubate with streptavidin-HRP conjugate for 30 minutes, followed by visualization with DAB substrate.
- **Counterstaining:** Counterstain with hematoxylin to visualize cell nuclei.
- **Dehydration and Mounting:** Dehydrate the sections through a graded ethanol series and xylene, and mount with a permanent mounting medium.
- **Microscopy:** Examine the slides under a light microscope to assess GPR183 expression and localization.

Chemotaxis Assay

This protocol details how to assess the migration of immune cells in response to the GPR183 ligand, 7 α ,25-OHC, using a transwell assay.

1. Materials:

- Transwell inserts (with appropriate pore size for the cell type, e.g., 5 μ m for lymphocytes)
- 24-well plates
- Immune cells of interest (e.g., purified B cells, T cells)
- Cell culture medium (e.g., RPMI 1640) with 0.5% BSA
- 7 α ,25-dihydroxycholesterol (7 α ,25-OHC)
- Cell counting solution (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega) or flow cytometer for cell quantification

2. Procedure:

- Cell Preparation: Resuspend immune cells in migration medium (e.g., RPMI 1640 with 0.5% BSA) at a concentration of $1-2 \times 10^6$ cells/mL.
- Assay Setup:
 - Add 600 μ L of migration medium containing different concentrations of $7\alpha,25\text{-OHC}$ (e.g., 0, 1, 10, 100 nM) to the lower chambers of a 24-well plate.
 - Place the transwell inserts into the wells.
 - Add 100 μ L of the cell suspension to the upper chamber of each insert.
- Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 2-4 hours.
- Quantification of Migrated Cells:
 - Carefully remove the inserts.
 - Quantify the number of cells that have migrated to the lower chamber using a cell viability assay or by collecting the cells and counting them using a flow cytometer.
- Data Analysis: Calculate the chemotactic index by dividing the number of cells that migrated in the presence of the chemoattractant by the number of cells that migrated in the absence of the chemoattractant (medium alone).

This technical guide provides a foundational understanding of GPR183 expression and function, along with detailed protocols to facilitate further research in this area. For optimal results, it is recommended to optimize the protocols for your specific experimental conditions and cell types.

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